molecular formula C18H20N4O4S B2558483 4-benzyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide CAS No. 1351581-34-4

4-benzyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide

Cat. No. B2558483
M. Wt: 388.44
InChI Key: LXORJTCEMVICII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide is a useful research compound. Its molecular formula is C18H20N4O4S and its molecular weight is 388.44. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Anticancer Applications

  • Antibacterial Agents : A study on novel analogs of benzylideneamino-N-(benzo[d]thiazol-2-yl)-pyrazole derivatives demonstrated promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells. These compounds highlight the potential of thiazolyl compounds in antibacterial applications (Palkar et al., 2017).

  • Anticancer Agents : Various studies have focused on the synthesis and evaluation of thiazole compounds as potential anticancer agents. For instance, compounds containing the thiadiazole scaffold and benzamide groups showed promising anticancer activity against several human cancer cell lines, indicating the potential of these molecules in cancer treatment (Tiwari et al., 2017). Another study presented the design and synthesis of benzothiazole-2-carboxamide derivatives as potential EGFR inhibitors, showing selective cytotoxicity against cancer cell lines with high EGFR expression (Zhang et al., 2017).

Novel Synthetic Methodologies

  • Synthesis of Benzothiazoles and Thiazolopyridines : A metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation was reported. This process allows for the efficient synthesis of these compounds from N-(hetero)arylthioamides, demonstrating an innovative approach to constructing thiazole-based molecules (Qian et al., 2017).

properties

IUPAC Name

4-benzyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]-5-oxomorpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-19-15(23)7-13-11-27-18(20-13)21-17(25)14-9-26-10-16(24)22(14)8-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,19,23)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXORJTCEMVICII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2COCC(=O)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-benzyl-N-(4-(2-(methylamino)-2-oxoethyl)thiazol-2-yl)-5-oxomorpholine-3-carboxamide

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